Lipoicacid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(dithiolan-3-yl)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBQKNBQESQNJD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13O2S2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62-46-4 | |
| Record name | 5-(1,2-dithiolan-3-yl)valeric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context and Seminal Discoveries of Lipoic Acid Research
Early Identification and Characterization of Lipoic Acid (Thioctic Acid)
The journey to understand lipoic acid began in the mid-20th century. In 1951, a research team led by Lester Reed successfully isolated a crystalline substance from bovine liver tissue. rsc.orgnih.govnih.gov This compound, initially termed thioctic acid, was identified as an essential growth factor for certain microorganisms, which required it for reproduction. rsc.orgnih.gov It is an organosulfur compound derived from caprylic acid (octanoic acid). wikipedia.org
Chemically, lipoic acid is known as 1,2-dithiolane-3-pentanoic acid. mdpi.commdpi.com Its structure features a five-membered dithiolane ring containing two sulfur atoms connected by a disulfide bond, and a pentanoic acid side chain. wikipedia.org This amphipathic nature allows it to be soluble in both fatty and aqueous environments. rsc.orgmdpi.com A key structural feature is its chiral center, resulting in two optical isomers, or enantiomers: R-lipoic acid and S-lipoic acid. mdpi.comoregonstate.edu Subsequent research established that only the R-enantiomer is synthesized naturally in plants and animals. mdpi.comoregonstate.edu The isolated compound can be reduced to form dihydrolipoic acid (DHLA), where the disulfide bond in the ring is broken, resulting in two thiol groups. mdpi.commdpi.com
Elucidation of its Coenzyme Functionality
Following its isolation, the primary biological role of lipoic acid was identified as that of a coenzyme in crucial metabolic processes. rsc.orgnih.gov It is essential for aerobic metabolism. wikipedia.org Research revealed that R-lipoic acid functions as a covalently bound cofactor for several key mitochondrial enzyme complexes. nih.govmdpi.comoregonstate.edu
This coenzyme function is central to cellular energy production through the citric acid cycle. wikipedia.org Lipoic acid is a cofactor for at least five enzyme systems, most notably:
Pyruvate (B1213749) Dehydrogenase Complex (PDC) : Lipoic acid is attached to the E2 subunit (dihydrolipoate acyltransferase) of this complex. rsc.orgwikipedia.org The PDC catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA, a critical step linking glycolysis to the citric acid cycle. nih.govmdpi.com
α-Ketoglutarate Dehydrogenase Complex (KDC) : Similar to the PDC, lipoic acid serves as a cofactor for the E2 subunit of this complex, which is essential for the conversion of α-ketoglutarate to succinyl-CoA within the citric acid cycle. nih.govmdpi.com
Branched-chain α-keto acid Dehydrogenase Complex (BCKDC) : This complex requires lipoic acid to catalyze the metabolism of branched-chain amino acids. nih.gov
Glycine (B1666218) Cleavage System : In this system, a lipoyl group is attached to the H protein, where it facilitates the transfer of a methylamine (B109427) group. wikipedia.org
In these roles, the lipoyl group acts as a "swinging arm," shuttling intermediates between the different active sites of the enzyme complexes. asm.org
Evolution of Research Paradigms in Lipoic Acid Biology
The scientific understanding of lipoic acid has evolved significantly since its discovery. Initially, it was considered a vitamin because it was found to be an essential growth factor for some organisms. nih.gov However, it was later confirmed that animals and humans can synthesize it, so it is not a vitamin. nih.gov
The initial research paradigm focused squarely on its function as a covalently bound coenzyme in mitochondrial energy metabolism. nih.govnih.gov This view began to broaden in the latter half of the 20th century. As early as 1959, researchers noted its ability to protect other antioxidants, specifically preventing symptoms of vitamin E and vitamin C deficiency. mdpi.com This marked the beginning of a major shift in research toward investigating its properties as a powerful antioxidant. rsc.orgnih.gov
Subsequent studies demonstrated that both lipoic acid and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants capable of neutralizing reactive oxygen species. nih.govmdpi.com This led to its characterization as the "antioxidant of antioxidants" because of its ability to regenerate other key cellular antioxidants, including glutathione (B108866), vitamin E, and vitamin C. mdpi.comnih.gov
More recently, research has expanded further into its role in cell signaling and the redox regulation of gene expression. nih.govnih.gov Studies have shown that lipoic acid can influence transcription factors such as NF-κB and Nrf2, which are involved in inflammatory and antioxidant responses. nih.govoregonstate.edunih.gov The latest research paradigm is exploring the complex evolutionary history and diverse biosynthetic pathways of lipoic acid assembly in prokaryotes, revealing a highly modular nature and a wider distribution of these systems than previously understood. plos.orgresearchgate.netnih.gov
Biosynthesis and Endogenous Metabolic Pathways of Lipoic Acid
De Novo Lipoic Acid Synthesis
The de novo synthesis of lipoic acid is a complex process that is best understood as an assembly process where the lipoyl moiety is constructed directly on the enzyme subunits of the target proteins. pnas.org This pathway is distinct from salvage pathways that utilize pre-existing free lipoic acid. nih.govnih.gov
In eukaryotes, the primary site for de novo lipoic acid biosynthesis is the mitochondria. oregonstate.edunih.govnih.govnih.govmsu.eduoup.com This localization is consistent with the fact that many of the key lipoylated enzymes, such as those in the pyruvate (B1213749) dehydrogenase complex (PDH) and α-ketoglutarate dehydrogenase complex, are located within the mitochondrial matrix and are central to mitochondrial energy metabolism. oregonstate.edunih.govnih.govmsu.edunih.gov
In plants, however, lipoic acid biosynthesis also occurs in plastids, in addition to mitochondria. frontiersin.orgnih.govcsic.es Plastids contain their own type II fatty acid synthase (FAS) system, which provides the necessary precursor for lipoic acid synthesis within this organelle. frontiersin.orgnih.govcsic.es The presence of PDH in both mitochondria and plastids in plants highlights the need for lipoylation machinery in both compartments to support their respective metabolic functions. frontiersin.orgcsic.es For instance, plastidial PDH is essential for de novo fatty acid biosynthesis in plastids. frontiersin.orgcsic.es
Some protozoan parasites, like Toxoplasma gondii, exhibit a unique localization where the apicoplast, a type of plastid, is the sole site of de novo lipoate synthesis, despite the presence of lipoylated proteins in both the apicoplast and mitochondria. embopress.org
The de novo synthesis of lipoic acid utilizes octanoic acid, an eight-carbon saturated fatty acid, as the precursor molecule. oregonstate.eduwikipedia.orgwikipedia.org This octanoic acid is typically synthesized via the mitochondrial type II fatty acid synthesis (mtFAS) pathway. oregonstate.edunih.govmsu.eduoup.comnih.govwikipedia.orgbiorxiv.org In this pathway, octanoic acid is produced in the form of octanoyl-acyl carrier protein (octanoyl-ACP). oregonstate.eduwikipedia.orgmsu.eduwikipedia.org Octanoyl-ACP serves as the direct substrate for the initial step of lipoic acid biosynthesis. frontiersin.orgoregonstate.edunih.govnih.govwikipedia.orgcsic.es Unlike free fatty acids, octanoic acid remains attached to ACP in animals due to the absence of a mitochondrial thioesterase. wikipedia.org
The de novo lipoic acid synthesis pathway involves the sequential action of several key enzymes that work in concert to assemble the lipoyl moiety onto the target proteins. nih.gov While the specifics can vary slightly between organisms (e.g., bacteria vs. eukaryotes), the core enzymatic activities are conserved. nih.govnih.govnih.gov In humans and yeast, three main enzymes are involved: an octanoyltransferase (LIPT2), a lipoyl synthase (LIAS), and an amidotransferase (LIPT1). nih.govnih.govbiorxiv.orgacs.org
The first committed step in the de novo pathway is catalyzed by an octanoyltransferase. In Escherichia coli, this enzyme is known as LipB, while in humans and yeast, the homolog is LIPT2 (Lipoyl(octanoyl) transferase 2). pnas.orgnih.govnih.govnih.gov The octanoyltransferase is responsible for transferring the octanoyl moiety from octanoyl-ACP to a specific lysine (B10760008) residue on the lipoyl domain of the target apoproteins. frontiersin.orgoregonstate.eduasm.orgpnas.orgnih.govnih.govnih.govcsic.esasm.org This transfer results in the formation of an amide linkage between the octanoyl group and the lysine residue. frontiersin.orgwikipedia.org The reaction proceeds through an acyl-enzyme intermediate where the octanoyl moiety is transiently linked to a cysteine residue in the enzyme's active site. asm.org
In plants, octanoyltransferases (e.g., LIP2) also catalyze the transfer of the octanoyl group from octanoyl-ACP to target proteins in both mitochondria and plastids. frontiersin.orgcsic.escsic.es
Following the transfer of the octanoyl group, the lipoyl synthase enzyme catalyzes the insertion of two sulfur atoms at the C6 and C8 positions of the protein-bound octanoyl moiety. nih.govwikipedia.orgasm.orgpnas.orgnih.govnih.govnih.govbiorxiv.orgacs.orgasm.orgfrontiersin.orgresearchgate.net This crucial step converts the octanoyl group into the lipoyl group, forming the characteristic 1,2-dithiolane (B1197483) ring of lipoic acid. wikipedia.orgpnas.org In E. coli, the lipoyl synthase is called LipA, while the human and yeast homolog is known as LIAS (Lipoic Acid Synthetase). nih.govnih.govnih.govnih.govbiorxiv.orgacs.org
Lipoyl synthase is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. nih.govasm.org These enzymes utilize SAM as a precursor to generate a 5′-deoxyadenosyl 5′-radical, which is involved in abstracting hydrogen atoms from the octanoyl moiety to facilitate sulfur insertion. nih.govasm.org Lipoyl synthases also contain iron-sulfur clusters, which are essential for their activity. nih.govbiorxiv.org The sulfur atoms incorporated into the lipoyl group are believed to originate from these auxiliary iron-sulfur clusters within the enzyme. nih.gov
In the human lipoic acid assembly pathway, the amidotransferase LIPT1 (Lipoyltransferase 1) plays a distinct role in the transfer of lipoyl moieties. nih.govpnas.orgnih.govbiorxiv.orggenecards.org While initially reported to have a partial lipoate ligase activity, recent research indicates that the primary physiological function of human LIPT1 is the transfer of lipoyl groups from the lipoylated H protein of the glycine (B1666218) cleavage system (GCSH) to the E2 subunits of other 2-oxoacid dehydrogenase complexes, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase. nih.govpnas.orgnih.govbiorxiv.orgasm.orgnih.gov This "lipoyl relay" mechanism ensures that the lipoyl cofactor is correctly distributed among the various target enzymes within the mitochondria. nih.govasm.org This function distinguishes LIPT1 from the octanoyltransferases (like LIPT2 or LipB) and lipoyl synthases (like LIAS or LipA) that are involved in the initial synthesis of the lipoyl group. nih.govbiorxiv.org
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Lipoic acid | 6112 nih.gov, 864 fishersci.iefishersci.ca |
| Octanoic acid | 379 guidetopharmacology.orgfishersci.filipidmaps.orgfishersci.be |
| Dihydrolipoic acid | 421 wikipedia.org |
Data Table: Key Enzymes in De Novo Lipoic Acid Synthesis
| Enzyme Name | Organism Example | Homologs (if applicable) | Primary Activity | Subcellular Localization (Eukaryotes) |
| Octanoyltransferase | E. coli | LipB | Transfers octanoyl group from octanoyl-ACP to target protein lysine residue. asm.orgpnas.orgnih.govnih.govasm.org | N/A (Prokaryote) |
| Octanoyltransferase | Human, Yeast | LIPT2 | Transfers octanoyl group from octanoyl-ACP to target protein lysine residue (specifically GCSH in humans). oregonstate.edunih.govnih.govpnas.orgnih.govbiorxiv.org | Mitochondria nih.govnih.gov |
| Octanoyltransferase | Plants | LIP2 | Transfers octanoyl group from octanoyl-ACP to target protein lysine residue. frontiersin.orgcsic.escsic.es | Mitochondria, Plastids frontiersin.orgcsic.es |
| Lipoyl Synthase | E. coli | LipA | Inserts two sulfur atoms into protein-bound octanoyl group. nih.govasm.orgpnas.orgnih.govnih.govasm.org | N/A (Prokaryote) |
| Lipoyl Synthase | Human, Yeast | LIAS | Inserts two sulfur atoms into protein-bound octanoyl group. nih.govnih.govnih.govbiorxiv.orgacs.org | Mitochondria nih.govnih.gov |
| Lipoyl Synthase | Plants | LIP1 | Inserts two sulfur atoms into protein-bound octanoyl group. frontiersin.orgcsic.esfrontiersin.org | Mitochondria, Plastids frontiersin.orgcsic.es |
| Amidotransferase | Human | LIPT1 | Transfers lipoyl group from GCSH to other target proteins (e.g., PDH, KGDH E2 subunits). nih.govpnas.orgnih.govbiorxiv.orgasm.orgnih.gov | Mitochondria nih.govnih.gov |
Lipoyl Synthase (e.g., LipA, LIAS) Activity
Mechanisms of Sulfur Insertion and Dithiolane Ring Formation
The final step in the de novo biosynthesis of lipoic acid involves the insertion of two sulfur atoms into the octanoyl moiety that is covalently bound to a target protein. wikipedia.orgasm.orgasm.org This reaction is catalyzed by lipoyl synthase (LipA), a radical S-adenosylmethionine (SAM) enzyme. wikipedia.orgasm.orgasm.orgpnas.orgwikipedia.org LipA utilizes two [4Fe-4S] clusters and two molecules of SAM to perform this chemically challenging task. pnas.orgwikipedia.orgnih.govacs.org
One of the [4Fe-4S] clusters, referred to as the basic cluster, is involved in the reductive cleavage of SAM, generating a 5'-deoxyadenosyl radical (5'-dA•). pnas.orgwikipedia.orgnih.govacs.org This highly reactive radical initiates the reaction by abstracting hydrogen atoms from the C6 and C8 positions of the protein-bound octanoyl chain. pnas.orgwikipedia.orgnih.govacs.org The second [4Fe-4S] cluster, known as the auxiliary cluster, is the source of the two sulfur atoms that are inserted into the octanoyl chain. pnas.orgwikipedia.orgnih.govacs.org This process leads to the formation of the characteristic 1,2-dithiolane ring of lipoic acid. wikipedia.orgnih.gov Research suggests that sulfur insertion proceeds in a stepwise manner, with insertion occurring preferentially at the C6 position. soton.ac.uk During turnover, the auxiliary [4Fe-4S] cluster is degraded as its sulfur atoms are incorporated into the lipoyl cofactor, rendering the enzyme inactive in the absence of a system to regenerate or replace the cluster. acs.org In organisms like Escherichia coli, proteins such as NfuA and IscU are involved in reinstalling the [4Fe-4S] cluster of LipA to maintain its activity. nih.gov
Post-Translational Attachment of Lipoic Acid to Apo-Proteins
The attachment of lipoic acid to its cognate proteins is a post-translational modification. asm.orgnih.gov In the de novo synthesis pathway, an octanoyl moiety, typically derived from fatty acid synthesis, is first transferred to a specific lysine residue on the target protein (the apo-protein) by an octanoyltransferase enzyme. asm.orgwikipedia.orgasm.orgnih.govfrontiersin.org In E. coli, this function is primarily carried out by LipB, which transfers the octanoyl group from octanoyl-acyl carrier protein (octanoyl-ACP) to the apo-protein. asm.orgwikipedia.orgasm.orgnih.gov In Bacillus subtilis, LipM serves a similar role, specifically transferring octanoate (B1194180) to the glycine cleavage system H protein (GcvH). asm.orgasm.orgfrontiersin.org Following octanoylation, the lipoyl synthase (LipA) catalyzes the insertion of sulfur atoms, as described above, directly onto the protein-bound octanoyl group, forming the lipoyl-protein. asm.orgwikipedia.orgasm.orgnih.gov
Some organisms, like B. subtilis, utilize a "lipoyl relay" pathway where the lipoyl moiety is first assembled on GcvH and then transferred to the E2 subunits of 2-oxoacid dehydrogenases by an amidotransferase, such as LipL. asm.orgasm.orgfrontiersin.org In mammals, the process involves distinct enzymes for lipoate activation and lipoyl transfer. asm.org
Regulation of Endogenous Lipoic Acid Biogenesis
Regulation of endogenous lipoic acid biogenesis appears to be linked to the assembly process itself. In E. coli, the synthesis of lipoic acid is regulated by its assembly on the cognate proteins, rather than through transcriptional control of the synthetic genes. asm.orgnih.gov This suggests that the availability of apo-proteins or intermediates in the assembly pathway may influence the rate of lipoic acid synthesis. asm.orgnih.gov While the exact mechanisms of regulation in eukaryotes are still being elucidated, the synthesis pathway in yeast, involving Lip2 and Lip5, is essential for respiratory growth, indicating tight regulation linked to metabolic needs. arizona.edu
Lipoate Salvage Pathways
In addition to de novo biosynthesis, many organisms, particularly bacteria, possess lipoate salvage pathways that allow them to utilize exogenous lipoic acid or octanoic acid from the environment. asm.orgnih.govfrontiersin.orgarizona.edunih.gov This pathway is catalyzed by lipoate-protein ligases (Lpls). asm.orgnih.govasm.orgfrontiersin.orgarizona.edunih.gov
In E. coli, the LplA enzyme is responsible for the salvage pathway. asm.orgnih.govnih.govfrontiersin.orgarizona.edunih.gov LplA is a two-domain enzyme that catalyzes the attachment of free lipoic acid or octanoic acid to unlipoylated apo-proteins in an ATP-dependent process. asm.orgnih.govnih.govwikipedia.orgrcsb.org The reaction involves two steps: first, lipoic acid is activated to form a lipoyl-AMP intermediate with the consumption of ATP; second, the lipoyl moiety is transferred from lipoyl-AMP to the ε-amino group of a specific lysine residue on the target apo-protein, forming an amide linkage and releasing AMP. asm.orgasm.orgnih.govwikipedia.orgrcsb.orgresearchgate.net Some bacterial species, like B. subtilis, have multiple Lpls with varying substrate specificities and target proteins. asm.orgfrontiersin.orgplos.org In mammals, the salvage pathway involves separate enzymes for lipoate activation and lipoyl transfer. asm.orgresearchgate.net
Evolution of Lipoate Assembly Mechanisms across Domains of Life (Bacteria, Archaea, Eukaryotes)
Lipoic acid is essential across all three domains of life, and the machineries for its assembly in eukaryotic mitochondria and chloroplasts are believed to be of prokaryotic origin. plos.orgasm.orgnih.govnih.govresearchgate.net The evolution of lipoate assembly mechanisms is complex and has involved a combination of vertical inheritance, horizontal gene transfer, gene duplication, fusion, and loss events. plos.orgnih.govnih.govresearchgate.net
Recent research has revealed a wider distribution and more modular nature of lipoate biogenesis systems than previously thought, including the identification of novel pathways. plos.orgnih.govnih.gov Dedicated systems for both de novo synthesis and scavenging appear to have been established early in evolution. plos.orgnih.govnih.gov
Phylogenetic Analyses of Lipoate Biosynthesis Genes
Phylogenetic analyses of lipoate biosynthesis genes have provided insights into the evolutionary history of these pathways. Studies on lipoate:protein ligases and octanoyltransferases have helped distinguish between different pathway types and map their distribution across the tree of life. plos.orgnih.govplos.org For example, phylogenetic analyses suggest that the bipartite archaeal LplAB ligase is an ancestor of certain bacterial lipoate ligases obtained through horizontal gene transfer. plos.orgnih.govnih.govresearchgate.net
Analysis of lipoyl synthase (LipA) proteins has also revealed evolutionary relationships. Eukaryotic LipAs appear more similar to archaeal proteins than to those from alpha-proteobacteria, which are considered the closest extant relatives to the mitochondrial endosymbiont. embopress.org This suggests that LipA may not have been introduced to eukaryotes with the mitochondrial endosymbiont. embopress.org The distribution of LipS1/LipS2, a novel radical SAM lipoyl synthase system found in some bacteria and archaea, also indicates a complex evolutionary history likely involving multiple horizontal gene transfer events, with a probable origin in the archaeal domain. plos.orgnih.govnih.gov
Horizontal Gene Transfer Events in Lipoate Assembly
Horizontal gene transfer (HGT) has played a significant role in shaping the distribution and diversity of lipoate assembly pathways in prokaryotes. plos.orgnih.govnih.govresearchgate.netresearchgate.net The presence of the novel sLpl(AB)-LipS1/LipS2 pathway in both bacteria and archaea, with evidence suggesting an archaeal origin for both the ligase and synthase components followed by transfer to bacteria, highlights the impact of HGT. plos.orgnih.govnih.govresearchgate.net
Lipoic Acid As an Essential Coenzyme in Metabolic Complexes
Involvement in Alpha-Keto Acid Dehydrogenase Complexes
Lipoic acid is a required cofactor for the catalytic activity of several mitochondrial 2-ketoacid dehydrogenase complexes nih.gov. These complexes share structural and functional similarities and utilize lipoic acid in their multi-step reaction mechanisms nih.govwikipedia.orgwikipedia.org.
Pyruvate (B1213749) Dehydrogenase Complex (PDC)
The Pyruvate Dehydrogenase Complex (PDC) is a crucial enzyme complex that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA mhmedical.comwikipedia.orgnih.gov. PDC is composed of multiple copies of three main enzymes: pyruvate dehydrogenase (E1), dihydrolipoamide (B1198117) S-acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3) mhmedical.comyoutube.com. Lipoic acid is covalently attached to the E2 subunit, dihydrolipoamide S-acetyltransferase researchgate.netmhmedical.com. The reaction catalyzed by PDC involves the oxidative decarboxylation of pyruvate. Pyruvate and thiamine (B1217682) pyrophosphate (TPP) bind to the E1 subunit, followed by decarboxylation. The resulting intermediate is then transferred to the oxidized lipoic acid on the E2 subunit, forming an acetyl-dihydrolipoamide. The acetyl group is subsequently transferred to coenzyme A (CoA), producing acetyl-CoA and reduced dihydrolipoamide wikipedia.orgnih.govyoutube.com. The reduced lipoic acid is then reoxidized by the E3 subunit, which transfers the electrons to FAD and subsequently to NAD+, producing NADH wikipedia.orgyoutube.commdpi.com. In Escherichia coli, the dihydrolipoamide acetyltransferase component contains multiple lipoic acid residues, suggesting a mechanism where one lipoic acid can take over the function if another is inactivated nih.gov.
Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (KDC)
The Alpha-Ketoglutarate Dehydrogenase Complex (KDC), also known as Oxoglutarate Dehydrogenase Complex (OGDC), is a key regulatory enzyme in the citric acid cycle mdpi.comwikipedia.orgmdpi.com. It catalyzes the oxidative decarboxylation of alpha-ketoglutarate to succinyl-CoA wikipedia.orgmdpi.comwikipedia.org. Like PDC, KDC is a multienzyme complex consisting of E1 (alpha-ketoglutarate decarboxylase), E2 (dihydrolipoyl succinyltransferase), and E3 (dihydrolipoamide dehydrogenase) subunits mdpi.comwikipedia.orgmdpi.com. Lipoic acid is covalently bound to the E2 subunit mdpi.comacs.org. The mechanism involves the decarboxylation of alpha-ketoglutarate by E1, followed by the transfer of the succinyl group to the oxidized lipoic acid on E2. Coenzyme A then reacts with the succinyl group to form succinyl-CoA and reduced dihydrolipoamide. The E3 subunit reoxidizes the reduced lipoic acid, transferring electrons to FAD and then to NAD+ to produce NADH mdpi.commdpi.comnih.gov. KDC is sensitive to the mitochondrial redox status, and its lipoic acid can undergo reversible glutathionylation, which may protect it from oxidative damage mdpi.comwikipedia.orgacs.orgnih.gov.
Branched-Chain Alpha-Keto Acid Dehydrogenase Complex
The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) is the rate-limiting enzyme in the catabolism of branched-chain amino acids (valine, isoleucine, and leucine) biorxiv.orgwikipedia.org. It catalyzes the oxidative decarboxylation of branched-chain alpha-keto acids, the deaminated derivatives of these amino acids, to their corresponding acyl-CoA products biorxiv.orgwikipedia.orguniprot.org. BCKDC is structurally and functionally related to PDC and KDC, also consisting of E1, E2 (lipoamide acyltransferase), and E3 subunits biorxiv.orgwikipedia.orguniprot.org. Lipoic acid is attached to the E2 subunit biorxiv.org. The reaction mechanism involves the decarboxylation of the alpha-keto acid by E1, followed by the transfer of the resulting acyl group to the lipoyl cofactor on E2. This is followed by the transfer of the acyl group to CoA, producing acyl-CoA and reduced dihydrolipoamide. The common E3 subunit then reoxidizes the lipoic acid biorxiv.orgwikipedia.org.
Role in the Glycine (B1666218) Cleavage System (GCS)
The Glycine Cleavage System (GCS), also known as glycine decarboxylase in plants, is a protein complex that catalyzes the reversible oxidative cleavage of glycine nih.govpnas.orgfrontiersin.orgjst.go.jpbiorxiv.org. This reaction produces carbon dioxide, ammonia, and a methylene (B1212753) group that is transferred to tetrahydrofolate (H4folate) to form 5,10-methylene-H4folate jst.go.jpbiorxiv.org. The GCS is composed of four protein components: P-protein, T-protein, H-protein, and L-protein jst.go.jpbiorxiv.org. Lipoic acid is covalently attached to the H-protein (also called GcvH or GCSH) oregonstate.edupnas.orgfrontiersin.orgjst.go.jpbiorxiv.org. The lipoylated H-protein plays a central role as a mobile substrate, carrying the aminomethyl intermediate and undergoing a cycle of reductive methylamination, methylamine (B109427) transfer, and electron transfer during the GCS reaction cycle jst.go.jpbiorxiv.org. This function of the H-protein is dependent on the covalent addition of lipoic acid frontiersin.org. The L-protein component of GCS is a common lipoamide (B1675559) dehydrogenase, which is the same E3 subunit found in the alpha-keto acid dehydrogenase complexes mdpi.comjst.go.jp.
Redox Biology and Molecular Mechanisms of Lipoic Acid and Dihydrolipoic Acid
The Lipoic Acid/Dihydrolipoic Acid (ALA/DHLA) Redox Couple
Alpha-lipoic acid (ALA) and its reduced form, dihydrolipoic acid (DHLA), constitute a potent redox couple with a standard reduction potential of -0.32 V. mdpi.commdpi.comnih.gov This low redox potential signifies that DHLA is a strong reducing agent. nih.govphysiology.org Upon entering cells, ALA is rapidly reduced to DHLA by enzymes that utilize NADH or NADPH. physiology.orgresearchgate.net This conversion is crucial as DHLA is often considered the more active form, possessing broader antioxidant capabilities. mdpi.comnih.govmiloa.eu The ALA/DHLA system is unique because both the oxidized and reduced forms exhibit antioxidant properties, allowing them to function effectively in both lipid and aqueous environments. mdpi.commdpi.combiogena.com
Thiol/Disulfide Exchange Reactions and Redox Buffering Capacity
The beneficial effects of lipoic acid are largely attributed to its involvement in thiol/disulfide exchange reactions, which play a critical role in modulating the cellular redox environment. jst.go.jpscielo.brresearchgate.net These reactions involve the transfer of reducing equivalents between thiol-containing molecules, such as the cysteine residues in proteins, and disulfide compounds. researchgate.net Lipoic acid-driven thiol/disulfide exchange is crucial for modulating proteins involved in cell signaling and transcription. jst.go.jpscielo.brresearchgate.net
Regeneration of Other Endogenous Antioxidants (e.g., Glutathione (B108866), Vitamins C and E)
A key aspect of the antioxidant function of the ALA/DHLA system is its ability to regenerate other primary antioxidants, effectively creating an "antioxidant network". mdpi.comresearchgate.net DHLA is a potent reducing agent capable of regenerating several important endogenous antioxidants from their oxidized states. nih.govmiloa.euoregonstate.edu
Glutathione (GSH): Lipoic acid has been shown to increase the intracellular levels of glutathione, a crucial endogenous antioxidant. physiology.orgoregonstate.edu It can achieve this by up-regulating the expression of γ-glutamylcysteine ligase (γ-GCL), the rate-limiting enzyme in glutathione synthesis, and by increasing the cellular uptake of cysteine, an amino acid necessary for GSH production. oregonstate.edu DHLA can also directly reduce glutathione disulfide (GSSG) back to its reduced, active form, GSH. physiology.orgmdpi.com This is significant as a decline in GSH levels can impair the antioxidant storage capacity of tissues. cellphysiolbiochem.com
Vitamin C (Ascorbic Acid): DHLA can regenerate vitamin C by reducing ascorbyl radicals. mdpi.com This interaction helps to maintain the protective effects of vitamin C against free radical damage. mdpi.com
Vitamin E (α-tocopherol): The regeneration of vitamin E by the ALA/DHLA system can occur both directly and indirectly. oregonstate.edu DHLA can directly reduce the tocopheroxyl radical, the oxidized form of vitamin E. mdpi.com Indirectly, by regenerating vitamin C, which in turn can regenerate vitamin E, the ALA/DHLA couple contributes to maintaining the levels of this lipid-soluble antioxidant. mdpi.comresearchgate.net
Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
Both ALA and its reduced form, DHLA, have demonstrated the ability to directly scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in in vitro studies. mdpi.comoregonstate.edunih.gov This direct scavenging activity contributes to their protective effects against oxidative damage. researchgate.netnih.gov
The ALA/DHLA redox couple can neutralize several physiologically relevant reactive species:
Hydroxyl Radicals (•OH): Both ALA and DHLA are capable of scavenging these highly reactive and damaging radicals. mdpi.com
Hypochlorous Acid (HOCl): This species, produced by immune cells, can be scavenged by both forms of lipoic acid, preventing the formation of protein carbonyls. mdpi.com
Singlet Oxygen (¹O₂): Lipoic acid has been shown to quench singlet oxygen. mdpi.compsu.edu
Superoxide (B77818) Radicals (O₂•⁻): DHLA, in particular, is effective at scavenging superoxide radicals. mdpi.com
Peroxyl Radicals (ROO•): DHLA has been shown to effectively scavenge peroxyl radicals in both fatty and watery environments. mdpi.com
While numerous studies demonstrate this direct scavenging activity in laboratory settings, the extent to which this occurs within the body is still a subject of investigation. oregonstate.edunih.gov The concentrations of free lipoic acid achieved through supplementation are often lower than those of other major intracellular antioxidants like vitamin C and glutathione. oregonstate.edu
Modulation of Cellular Signaling Pathways
Beyond its direct antioxidant functions, lipoic acid exerts significant influence over cellular processes by modulating key signaling pathways involved in stress response and inflammation. mdpi.comjst.go.jp
Activation of Nuclear Factor E2-Related Factor 2 (Nrf2)-Dependent Pathway
Lipoic acid is a known activator of the Nuclear factor E2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant defenses. mdpi.comoregonstate.edu Upon activation, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, leading to their transcription. researchgate.netrsc.org
Research has demonstrated that lipoic acid can:
Increase the expression of Nrf2 and its downstream targets: Studies have shown that ALA treatment leads to the upregulation of Nrf2 expression and subsequently increases the levels of antioxidant enzymes such as heme oxygenase-1 (HO-1), quinine (B1679958) oxidoreductase-1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidase (GPx). researchgate.netrsc.orgplos.org
Promote Nrf2 nuclear translocation: Lipoic acid facilitates the movement of Nrf2 from the cytoplasm into the nucleus, a key step in its activation. rsc.orgplos.org One proposed mechanism is that ALA decreases the interaction between Nrf2 and its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to enter the nucleus. nih.gov
Enhance antioxidant enzyme activity: By activating the Nrf2 pathway, lipoic acid boosts the activity of various antioxidant enzymes, thereby strengthening the cell's ability to combat oxidative stress. rsc.org
This activation of the Nrf2 pathway provides a more sustained improvement in cellular defense mechanisms compared to the transient effects of direct ROS scavenging. nih.gov
Influence on NF-kappa B (NF-κB) Signaling
Lipoic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that plays a central role in promoting inflammation. mdpi.comcabidigitallibrary.org NF-κB controls the expression of numerous pro-inflammatory molecules, including cytokines, chemokines, and adhesion molecules. mdpi.com
The inhibitory effect of lipoic acid on the NF-κB pathway has been observed in various experimental models:
In a mouse model of collagen-induced arthritis, ALA treatment suppressed the activation of NF-κB and reduced the levels of pro-inflammatory mediators. mdpi.com
In lipopolysaccharide-induced endotoxemia, ALA treatment suppressed NF-κB activation, leading to reduced levels of pro-inflammatory cytokines and adhesion molecules in the lungs and heart. mdpi.com
Studies have indicated that ALA's anti-inflammatory effects are mediated through the modulation of NF-κB. researchgate.netmdpi.com
Some research suggests that the inhibition of NF-κB by lipoic acid may be independent of its antioxidant function, indicating a more direct modulatory role on this signaling pathway. researchgate.net By downregulating NF-κB activation, lipoic acid can help to mitigate inflammatory responses that are often associated with conditions involving high levels of oxidative stress. mdpi.comnih.gov
Interactive Data Tables
Table 1: Research Findings on Lipoic Acid's Molecular Mechanisms
| Mechanism | Key Findings | Model System | Reference(s) |
| Redox Couple | ALA is reduced to DHLA, forming a potent redox couple with a standard reduction potential of -0.32 V. | In vitro | mdpi.commdpi.comnih.gov |
| Thiol/Disulfide Exchange | Lipoic acid-driven thiol/disulfide exchange reactions modulate proteins involved in cell signaling. | Review | jst.go.jpscielo.brresearchgate.net |
| Antioxidant Regeneration | DHLA regenerates glutathione, vitamin C, and vitamin E. | In vitro & in vivo | mdpi.commdpi.comphysiology.orgnih.govoregonstate.edu |
| ROS/RNS Scavenging | ALA and DHLA directly scavenge hydroxyl radicals, hypochlorous acid, and other reactive species. | In vitro | mdpi.commdpi.com |
| Nrf2 Activation | ALA activates the Nrf2 pathway, increasing the expression of antioxidant enzymes like HO-1 and NQO1. | Rat models, Cell culture | researchgate.netrsc.orgplos.org |
| NF-κB Inhibition | ALA suppresses NF-κB activation and reduces pro-inflammatory mediators. | Mouse models, Cell culture | mdpi.comcabidigitallibrary.orgresearchgate.net |
Effects on PI3K and AMPK Signaling Cascades
Lipoic acid (LA) and its reduced form, dihydrolipoic acid (DHLA), are potent modulators of cellular redox status and have been shown to influence key signaling pathways, including the phosphoinositide 3-kinase (PI3K) and AMP-activated protein kinase (AMPK) cascades. nih.govresearchgate.net These pathways are crucial for regulating a variety of cellular processes, including glucose metabolism, cell growth, and survival.
Lipoic acid has been found to augment components of insulin (B600854) signaling, including the insulin receptor, insulin receptor substrate-1, and PI3K. nih.gov This modulation can lead to increased glucose uptake by stimulating the translocation of glucose transporter-4 (GLUT4) to the plasma membrane. nih.gov The effects of lipoic acid on AMPK can differ depending on the tissue. For instance, it activates AMPK in skeletal muscle and the endothelium, while it can inhibit AMPK signaling in the hypothalamus. dovepress.com In some cellular contexts, the activation of AMPK by lipoic acid is mediated through the CaMKKβ-dependent phosphorylation of Thr172. dovepress.com
The activation of AMPK by lipoic acid can have neuroprotective effects or, in some experimental models, be detrimental to neuronal survival. nih.gov In acute myeloid leukemia (AML) cells, both the PI3K/AKT and mTOR signaling pathways are often constitutively active, and while some studies suggest mTORC1 activation is independent of PI3K, others show that combined inhibition of both pathways can have additive anti-proliferative effects. haematologica.org
Regulation of PGC-1α Activity and Energy Homeostasis
Lipoic acid plays a significant role in the regulation of energy homeostasis through its influence on peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α). nih.gov PGC-1α is a master transcriptional coactivator that governs mitochondrial biogenesis and function. nih.govnih.gov
Studies have shown that lipoic acid can increase energy metabolism and mitochondrial biogenesis, particularly in aged subjects. nih.govjci.org This is achieved, in part, by increasing the phosphorylation of AMPK at Thr172 and subsequently enhancing the expression of PGC-1α. nih.govnih.gov The activation of AMPK can also lead to increased NAD+ levels, which in turn promotes the deacetylation of PGC-1α by Sirt1, a process that is often facilitated by prior phosphorylation of PGC-1α by AMPK. nih.gov
In the context of aging, which is often associated with a decline in mitochondrial function and a state of hypometabolism in the brain, lipoic acid has been shown to restore brain energy metabolism. nih.govarizona.edu It achieves this by rebalancing the PI3K/Akt and JNK signaling pathways and upregulating the PGC-1α-mediated pathway for mitochondrial biogenesis. nih.govarizona.edu This leads to enhanced glucose uptake and improved mitochondrial bioenergetics. nih.govarizona.edu
| Key Protein | Role in Energy Homeostasis | Effect of Lipoic Acid |
| AMPK | Cellular energy sensor; activates catabolic pathways. | Increases phosphorylation and activation. nih.govnih.gov |
| PGC-1α | Master regulator of mitochondrial biogenesis. | Increases expression and activity. nih.govnih.gov |
| Sirt1 | Deacetylates and activates PGC-1α. | Activity is enhanced by LA-induced AMPK activation. nih.gov |
| GLUT1/3/4 | Glucose transporters. | Expression and translocation are increased. nih.govarizona.edu |
Modulation of Cell Adhesion Molecules and Cytokines
Lipoic acid exhibits significant anti-inflammatory properties by modulating the expression and activity of various cell adhesion molecules and cytokines. mdpi.comnih.gov This is largely attributed to its ability to interfere with pro-inflammatory signaling pathways, such as that of nuclear factor kappa B (NF-κB). mdpi.com
In endothelial cells, lipoic acid has been demonstrated to inhibit the tumor necrosis factor-alpha (TNF-α)-induced upregulation of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). mdpi.comoup.com By doing so, it can reduce the adhesion and infiltration of immune cells into tissues, a key process in inflammation. nih.gov Lipoic acid has also been shown to suppress the secretion of pro-inflammatory cytokines such as TNF-α and monocyte chemoattractant protein-1 (MCP-1). nih.gov
Furthermore, in the context of autoimmune and inflammatory conditions, lipoic acid has been observed to decrease the production of pro-inflammatory cytokines like IL-6 and IL-17. nih.gov Some studies suggest it may have a biphasic effect on the anti-inflammatory cytokine IL-10. nih.gov The induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, is another mechanism by which lipoic acid exerts its effects, as HO-1 can inhibit the expression of adhesion molecules and the secretion of pro-inflammatory cytokines. ahajournals.org
| Molecule | Type | Effect of Lipoic Acid |
| VCAM-1 | Cell Adhesion Molecule | Inhibition of expression. mdpi.comnih.gov |
| ICAM-1 | Cell Adhesion Molecule | Inhibition of expression. mdpi.comnih.gov |
| TNF-α | Pro-inflammatory Cytokine | Attenuation of secretion. nih.govahajournals.org |
| IL-6 | Pro-inflammatory Cytokine | Lowered concentrations. nih.gov |
| IL-17 | Pro-inflammatory Cytokine | Lowered concentrations. nih.gov |
| MCP-1 | Chemokine | Attenuation of secretion. nih.gov |
Metal Chelation Properties and Their Biological Implications
Both lipoic acid and its reduced form, dihydrolipoic acid (DHLA), possess metal-chelating properties due to the presence of sulfur atoms and a carboxyl group. semanticscholar.orgnih.gov This ability to bind redox-active metal ions like iron, copper, and zinc has significant biological implications, particularly in the context of oxidative stress and neurodegenerative diseases. sci-hub.seoregonstate.edu
Redox-active metals can catalyze the formation of highly reactive free radicals, leading to cellular damage. oregonstate.edu Lipoic acid and DHLA can form complexes with these metal ions, thereby preventing them from participating in these damaging reactions. sci-hub.seoregonstate.edu In vitro studies have shown that lipoic acid preferentially binds to Cu2+, Zn2+, and Pb2+, while DHLA can chelate a broader range of metals including Cu2+, Zn2+, Pb2+, Hg2+, and Fe3+. semanticscholar.orgsci-hub.se
The chelation of iron and copper by DHLA in the brain has been suggested to reduce free radical damage, which may have a protective effect in conditions like Alzheimer's disease. semanticscholar.orgsci-hub.se Importantly, it appears that DHLA chelates the free forms of these metals without depleting them from their protein-bound states. sci-hub.se Lipoic acid's ability to cross the blood-brain barrier enhances its potential as a therapeutic metal-chelating agent in the central nervous system. sci-hub.se The antioxidant activity of lipoic acid is, in part, attributed to this metal-chelating capacity. nih.govmiloa.eu
| Metal Ion | Chelated by Lipoic Acid | Chelated by Dihydrolipoic Acid |
| Cu2+ | Yes semanticscholar.orgsci-hub.se | Yes semanticscholar.orgsci-hub.se |
| Zn2+ | Yes semanticscholar.orgsci-hub.se | Yes semanticscholar.orgsci-hub.se |
| Pb2+ | Yes semanticscholar.orgsci-hub.se | Yes semanticscholar.orgsci-hub.se |
| Hg2+ | No | Yes sci-hub.se |
| Fe3+ | No semanticscholar.orgsci-hub.se | Yes semanticscholar.orgsci-hub.se |
| Fe2+ | Yes nih.govmiloa.eu | No |
| Cd2+ | No | Yes nih.govmiloa.eu |
| Mn2+ | Yes semanticscholar.org | No |
Interactions with Protein Conformations via Mixed Disulfides
Lipoic acid and its reduced form, dihydrolipoic acid, can interact with proteins and alter their conformation and function through the formation of mixed disulfides. nih.govresearchgate.net This occurs through thiol/disulfide exchange reactions with cysteine residues in proteins. nih.govresearchgate.net
The formation of mixed disulfides between lipoic acid and protein sulfhydryl groups is a reversible modification that can directly regulate intracellular redox status. nih.gov This interaction can modulate the structure and activity of signaling molecules and transcription factors. nih.govsci-hub.se For example, lipoic acid may increase the activity of the transcription factor Nrf2 by forming lipoyl-cysteinyl disulfides with its repressor protein, Keap1. sci-hub.se
The binding of lipoic acid can induce conformational changes in proteins, as has been demonstrated with bovine serum albumin (BSA). nih.gov In studies with methylglyoxal-modified BSA, the binding of lipoic acid led to significant conformational changes and the appearance of a new binding site. nih.gov Furthermore, lipoic acid has been shown to restore the conformation and zinc-binding ability of human serum albumin that has been altered by fatty acids. frontiersin.org The ability of lipoic acid to prevent the oxidative modification of protein thiols to irreversible forms like sulfonic acids highlights its protective role in maintaining protein structure and function. plos.org
Stereochemical Considerations in Lipoic Acid Biology
R-Enantiomer as the Naturally Occurring and Biologically Active Form
The R-enantiomer of lipoic acid is the form that is endogenously synthesized by plants and animals, including humans. oregonstate.eduperformancelab.comnahdionline.com In its natural state, R-LA is not typically found free in tissues. Instead, it is covalently bound via an amide linkage to a specific lysine (B10760008) residue within certain mitochondrial enzyme complexes. researchgate.netoregonstate.edu This protein-bound form is essential for its function as a cofactor. oregonstate.edu
R-lipoic acid serves as a critical cofactor for at least five mitochondrial enzyme systems involved in energy production and amino acid metabolism: wikipedia.orgnih.gov
Pyruvate (B1213749) dehydrogenase (PDH) complex
α-Ketoglutarate dehydrogenase (KGDH) complex
Branched-chain α-ketoacid dehydrogenase (BCKDH) complex
Glycine (B1666218) cleavage system (GCS)
α-Oxoadipate dehydrogenase (OADH) wikipedia.org
The primary role of the lipoyl group in the 2-oxoacid dehydrogenase complexes is to transfer acyl groups, while in the glycine cleavage system, it facilitates the transfer of a methylamine (B109427) group. wikipedia.org The reduced form of R-lipoic acid, dihydrolipoic acid (DHLA), has also been identified as a target for several histone deacetylases (HDACs). wikipedia.org Due to its fundamental role in aerobic metabolism, R-lipoic acid is considered an essential component for cellular function. wikipedia.orgnih.gov
Differences in Biological Activity and Metabolism between R- and S-Enantiomers
While both enantiomers of lipoic acid can be absorbed and metabolized, significant differences exist in their biological activity and metabolic handling. oregonstate.edunih.gov
Bioavailability and Absorption: Following oral administration of a racemic mixture (equal parts R- and S-LA), peak plasma concentrations of R-lipoic acid are observed to be 40-50% higher than those of S-lipoic acid. oregonstate.edu This suggests a more efficient absorption or a lower first-pass metabolism of the R-enantiomer. oregonstate.edu Despite these differences, both forms are absorbed relatively quickly, with plasma concentrations typically peaking within an hour before declining rapidly. oregonstate.edu Studies using Caco-2 and MDCKII cell lines to model intestinal permeability found no significant enantioselective difference in membrane transport, suggesting that the observed pharmacokinetic differences in vivo likely arise from metabolic processes rather than absorption itself. mdpi.comnih.gov
Metabolic and Antioxidant Activity: The R-enantiomer is generally considered more potent and effective than the S-enantiomer. performancelab.comnih.gov In animal models, R-LA was more effective than S-LA at enhancing insulin-stimulated glucose transport and preventing cataracts. oregonstate.edu Research in laying hens demonstrated that while both forms could alleviate inflammation and oxidative stress, R-LA was significantly more effective, particularly in modulating inflammatory markers like IL-1β and antioxidant enzyme activities (T-SOD, GSH, CAT). nih.gov
Conversely, the S-enantiomer, which is a synthetic byproduct and not found in nature, has been suggested to have an inhibitory effect on the R-enantiomer's functions. performancelab.comdrugbank.com Some studies indicate that S-LA may reduce the biological activity of R-LA, potentially contribute to oxidative stress, and decrease the expression of GLUT-4, which is involved in glucose uptake by cells. drugbank.com
Enzymatic Reduction: The reduction of lipoic acid to its more potent antioxidant form, dihydrolipoic acid (DHLA), is also stereoselective. wikipedia.org Mitochondrial enzymes such as lipoamide (B1675559) dehydrogenase and thioredoxin reductase (Trx2), as well as the cytosolic enzyme thioredoxin reductase (Trx1), preferentially reduce R-LA. wikipedia.org In contrast, cytosolic glutathione (B108866) reductase (GR) stereoselectively reduces S-LA. wikipedia.org
Table 1: Comparison of R- and S-Lipoic Acid
| Feature | R-Lipoic Acid (R-LA) | S-Lipoic Acid (S-LA) |
|---|---|---|
| Occurrence | Naturally occurring in plants and animals. mdpi.comnahdionline.com | Synthetic byproduct of chemical synthesis. mdpi.comperformancelab.com |
| Biological Role | Essential cofactor for mitochondrial enzymes. researchgate.netoregonstate.edu | Not naturally involved in metabolic processes. performancelab.com |
| Plasma Concentration | 40-50% higher peak plasma levels than S-LA after racemic dose. oregonstate.edu | Lower peak plasma levels compared to R-LA. oregonstate.edu |
| Biological Activity | More potent antioxidant and anti-inflammatory effects. performancelab.comnih.gov | Less effective; may inhibit R-LA activity and increase oxidative stress. nih.govdrugbank.com |
| Enzymatic Reduction | Preferentially reduced by Trx1, Trx2, and lipoamide dehydrogenase. wikipedia.org | Stereoselectively reduced by glutathione reductase (GR). wikipedia.org |
Enantioselective Processes in Lipoic Acid Synthesis and Metabolism
The body's synthesis and metabolic pathways are highly specific for the R-enantiomer. Endogenous synthesis in the mitochondria produces only R-lipoic acid from octanoic acid. mdpi.comoregonstate.edu This process involves the enzymatic insertion of sulfur atoms after the octanoyl precursor is already bound to its destination enzyme complex. wikipedia.org
The differential metabolism of the two enantiomers is a key factor in their varying biological effects. As noted, the enzymes responsible for reducing lipoic acid to dihydrolipoic acid exhibit clear preferences for one enantiomer over the other. wikipedia.org The enantioselective nature of these metabolic pathways underscores the biological system's specificity for the R-form. mdpi.com
In the realm of chemical synthesis, producing the pure R-enantiomer has been a significant goal due to its superior biological activity. psu.edu Various enantioselective synthesis strategies have been developed to produce R-lipoic acid, avoiding the presence of the less active S-enantiomer. nih.govrsc.org These methods include chemical resolution of racemic mixtures, using chiral precursors, and employing asymmetric catalysis to control the stereochemistry of the final product. nih.gov The Sharpless asymmetric epoxidation is one notable technique used to create the correct stereocenter for R-lipoic acid synthesis. psu.edursc.org
Advanced Research Methodologies for Lipoic Acid and Its Metabolites
Sample Preparation Techniques for Biological Matrices
Effective sample preparation is a critical first step in the analytical workflow for lipoic acid and its metabolites. nih.gov The primary goals are to extract the analytes of interest from the complex biological matrix, remove interfering substances, and concentrate the sample to detectable levels.
Extraction Methods
The choice of extraction method is pivotal for the accurate quantification of lipoic acid. Given that lipoic acid in biological samples is often protein-bound, methods must be employed to liberate it. acs.orgnih.gov
Liquid-Liquid Extraction (LLE) is a commonly used technique. For instance, a method for analyzing lipoic acid in plasma involves mixing the sample with hydrochloric acid and then extracting with dichloromethane (B109758). gerli.com The organic layer containing the lipoic acid is then separated and evaporated before further analysis. gerli.com Other solvents like diethyl ether and ethyl acetate (B1210297) have also been utilized in LLE protocols for lipoic acid. nih.gov One study reported that extraction with dichloromethane achieved a quantitative recovery of 102.94 ± 4.20%. researchgate.net
Solid-Phase Extraction (SPE) offers an alternative with high selectivity and the potential for automation. An isocratic reversed-phase HPLC method for the simultaneous quantitation of alpha-lipoic acid and five of its metabolites in human plasma and urine employed solid-phase extraction. researchgate.net
Ultrasound-Assisted Extraction has been applied for the extraction of free α-lipoic acid from supplements and foodstuffs. This method involves blending the sample with methanol (B129727), followed by acidification and sonication. researchgate.net It offers the advantage of not requiring an evaporation step and yielding clear extracts. core.ac.uk
Deproteinization Strategies
The high protein content in biological matrices like plasma can interfere with chromatographic analysis by modifying the column and obscuring separation. researchgate.netmdpi.com Therefore, deproteinization is a crucial step.
Protein Precipitation is a widely adopted strategy. This can be achieved using acids like trichloroacetic acid (TCA) or perchloric acid (PCA). acs.orgmdpi.com Organic solvents such as methanol, acetonitrile (B52724), and acetone (B3395972) are also frequently used to precipitate proteins. researchgate.netmdpi.com For instance, a one-step deproteinization using acetonitrile has been successfully used to extract lipoic acid from plasma samples. researchgate.net A mixture of PCA and acetonitrile has been shown to be effective, with recoveries reaching 100%. acs.org
Ultrafiltration is another technique used to remove proteins, although it is less commonly cited in the provided context.
Storage and Stability Considerations
The stability of lipoic acid and its metabolites in biological samples is a critical factor that can affect the accuracy of analytical results. Lipoic acid is susceptible to degradation, particularly under certain storage conditions. wbcil.com
Studies have investigated the stability of lipoic acid under various temperature conditions, including room temperature, refrigeration (4°C), and freezing (-18°C and -80°C). nih.gov One study found that at 4°C, significant differences in lipoic acid retention were observed between day 10 and day 21 of storage. nih.gov At -18°C, the stability of lipoic acid was influenced by the formulation, with β-cyclodextrin showing higher recovery compared to (2-hydroxypropyl)-β-cyclodextrin. nih.gov Stock solutions of lipoic acid in sodium hydroxide (B78521) and lipoyllysine in hydrochloric acid have been reported to be stable at 4°C. acs.orgnih.gov It is also noted that alpha-lipoic acid is a weak acid and its stability can be influenced by pH. unair.ac.id
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methods for separating lipoic acid from its metabolites and other endogenous compounds in biological samples. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of lipoic acid and its metabolites due to its high separation capacity. researchgate.netresearchgate.net Various HPLC methods have been developed, often employing reversed-phase columns. scirp.orgscirp.orgtandfonline.com
UV detection is a common and accessible detection method for HPLC analysis of lipoic acid. scirp.orgscirp.org The dithiolane ring of lipoic acid allows for UV absorbance, although the absorption coefficient is relatively low, which can result in a high limit of detection. tandfonline.comgoogle.com
Several HPLC-UV methods have been developed and validated for the quantification of alpha-lipoic acid. The detection wavelength is a key parameter that is optimized for sensitivity. Different studies have reported using various wavelengths, including 201 nm, 235 nm, 330 nm, 332 nm, and 340 nm. scirp.orgscirp.orgtandfonline.comgoogle.comnih.govufrgs.br The choice of wavelength can be influenced by the sample matrix and the specific derivatization agents used.
The mobile phase composition is another critical factor. A common mobile phase consists of a mixture of an acidic buffer (e.g., phosphate (B84403) buffer or acetic acid) and an organic solvent like acetonitrile or methanol. researchgate.netscirp.orgtandfonline.com The pH of the buffer is often adjusted to an acidic range (e.g., pH 2.5 or 4.5) to ensure good peak shape and retention of lipoic acid. scirp.orgtandfonline.com
The following table summarizes the parameters of several reported HPLC-UV methods for lipoic acid analysis:
| Feature | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | C18 (150 mm) | C18 | Supelcosil LC-18 (150 x 4 mm, 3 µm) | Luna C18 (150 x 4.6 mm, 5 µm) | C18 |
| Mobile Phase | 50 mM disodium (B8443419) hydrogen phosphate buffer (pH 2.5): acetonitrile (50:50) | Acetonitrile: 0.05 M potassium mono-phosphate, pH 2.5 (45:55 v/v) | Potassium dihydrogen phosphate (pH 4.5; 0.05 M): acetonitrile (60:40, v/v) | Acetonitrile: 0.01M phosphoric acid (60:40) | 50 mM disodium hydrogen phosphate: acetonitrile: methanol (50:30:20) |
| Detection Wavelength | 201 nm | 332 nm | 340 nm | 235 nm | 201 nm |
| Linear Range | 1.56 - 50 µg/mL | 10–500 µg/mL | Not Specified | 30 - 120 µg/mL (LA) | 0.78-50 μg/ml |
| LOD | 0.05 µg/mL | 4.4 µg/mL | 0.9 µg/mL | Not Specified | Not Specified |
| LOQ | 0.15 µg/mL | 16.8 µg/mL | 2.8 µg/mL | Not Specified | Not Specified |
| Retention Time | 6 min | Not Specified | 7.2 min | Not Specified | Not Specified |
| Reference | scirp.orgscirp.org | tandfonline.com | nih.gov | ufrgs.br | researchgate.netresearchgate.net |
These methods demonstrate the versatility of HPLC-UV for the analysis of lipoic acid in various samples, from nutritional supplements to biological matrices. researchgate.netscirp.orgscirp.orgtandfonline.comnih.govufrgs.brresearchgate.net
Fluorescence Detection Approaches
High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a highly sensitive method for the quantification of lipoic acid (LA) and its reduced form, dihydrolipoic acid (DHLA). Since neither LA nor DHLA is naturally fluorescent, a pre-column derivatization step is required to attach a fluorescent tag to the molecule.
One common approach involves the reduction of LA to DHLA, followed by derivatization of the resulting thiol groups. nih.gov For simultaneous determination of both LA and DHLA, a two-step labeling strategy can be employed. First, DHLA present in the sample is labeled with a fluorescent reagent. Subsequently, a reducing agent is used to convert LA to DHLA, which is then labeled with a different fluorescent tag. nih.gov This allows for the separation and quantification of both forms in a single chromatographic run.
Several derivatizing agents have been utilized for this purpose, including:
o-Phthalaldehyde (OPA) in the presence of a chiral amine like D-phenylalanine for the enantioselective analysis of LA enantiomers. nih.gov
4-Aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole (ABD-F) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (SBD-F) can be used for differential labeling of existing DHLA and LA (after reduction). nih.govresearchgate.net The resulting ABD-DHLA and SBD-DHLA fluorophores are separated by reversed-phase chromatography and can be detected with high sensitivity. nih.gov
1-Benzyl-2-chloropyridinium bromide (BCPB) is another reagent that reacts with DHLA to form a fluorescent derivative. mdpi.com
These methods are characterized by their high sensitivity, with detection limits often reaching the low nanogram-per-milliliter level, making them suitable for analyzing biological samples where concentrations are typically low. nih.govgerli.com For instance, a method using OPA and D-phenylalanine for derivatization reported a lower limit of quantitation of 15 ng/ml for each enantiomer in human plasma. nih.gov Another method achieved detection limits of approximately 0.1-0.5 ng/ml. gerli.com
Table 1: Fluorescence Derivatization and Detection of Lipoic Acid
| Derivatizing Agent(s) | Analyte(s) Detected | Key Methodological Feature | Detection Limit | Reference |
|---|---|---|---|---|
| o-Phthalaldehyde (OPA) + D-phenylalanine | R- and S-lipoic acid enantiomers | Chiral derivatization after reduction to dithiol enantiomers | 15 ng/ml (LOQ) | nih.gov |
| ABD-F and SBD-F | Lipoic Acid (LA) and Dihydrolipoic Acid (DHLA) | Sequential labeling of DHLA and reduced LA | Not specified | nih.gov |
Electrochemical Detection (ECD)
Electrochemical detection (ECD) coupled with HPLC offers a sensitive and selective method for the direct measurement of electroactive species like lipoic acid and dihydrolipoic acid. mdpi.com This technique relies on the oxidation or reduction of the analyte at the surface of an electrode, which generates a measurable electrical current proportional to the analyte's concentration.
Both LA and DHLA can be measured in biological samples using HPLC with ECD. nih.govspringernature.com The choice of electrode material is critical for achieving high sensitivity and selectivity. Various electrodes have been employed, including:
Dual mercury/gold (Hg/Au) electrodes. nih.gov
Glassy carbon electrodes (GCE), which can be modified to enhance performance. mdpi.com
Boron-doped diamond electrodes. mdpi.com
Platinum electrodes. mdpi.comabechem.com
Modified electrodes, such as a poly(vanillin) modified platinum electrode or a CeO₂·Fe₂O₃ nanoparticle-modified GCE, have been shown to significantly increase the oxidation currents and improve the detection of lipoic acid. mdpi.comabechem.com For example, the CeO₂·Fe₂O₃ NP-modified sensor increased the oxidation current by a factor of 5.6. mdpi.com The electrochemical oxidation of lipoic acid on these modified surfaces is typically an irreversible, pH-influenced process. abechem.com
This methodology allows for rapid analysis, with separation and detection often accomplished in under 10 minutes. nih.govspringernature.com The detection limits are competitive, with values reported as low as 0.053 µM with modified GCE sensors and 0.01 nmol for dihydrolipoate (B1233209) with a dual Hg/Au electrode. mdpi.comnih.gov
Table 2: Electrochemical Detection Methods for Lipoic Acid
| Electrode Type | Analyte(s) | Key Features | Detection Limit | Reference |
|---|---|---|---|---|
| Dual Hg/Au Electrode | LA and DHLA | Rapid analysis (8 min/sample) | 0.05 nmol (LA), 0.01 nmol (DHLA) | nih.gov |
| CeO₂·Fe₂O₃ NP-modified GCE | Lipoic Acid | 5.6-fold increase in oxidation current | 0.053 µM | mdpi.com |
Evaporative Light Scattering Detection (ELSD)
Evaporative Light Scattering Detection (ELSD) is a universal detection method for HPLC that is particularly useful for analyzing non-chromophoric compounds like alpha-lipoic acid (ALA). ekb.egscinito.ai The principle of ELSD involves three steps: nebulization of the column eluent into a fine mist, evaporation of the mobile phase solvent in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. The detector's response is related to the mass of the analyte.
ELSD provides an alternative to UV detection, especially since lipoic acid lacks a strong chromophore. ekb.eg The method has been developed and validated for the quantification of ALA in bulk materials and pharmaceutical dosage forms. ekb.egresearchgate.net Chromatographic separation is typically achieved on a C18 reversed-phase column with an isocratic mobile phase, such as a mixture of acetonitrile and aqueous acetic acid. ekb.eg
The detector response in ELSD is often exponential, requiring a logarithmic transformation to achieve a linear relationship between response and concentration over a given range. ekb.eg Validated methods have demonstrated good linearity over concentration ranges like 100-750 ppm for ALA. ekb.egresearchgate.net The sensitivity of HPLC-ELSD is notable, with lower limits of detection and quantification for LA reported at 0.04 ng and 0.08 ng, respectively. nih.gov
Table 3: HPLC-ELSD Parameters for Alpha-Lipoic Acid Analysis
| Mobile Phase | Column | Elution Time | Linearity Range | LOD/LOQ | Reference |
|---|---|---|---|---|---|
| Acetonitrile: 0.1 M Acetic Acid (60:40, v/v), pH 2.5 | C18 Zorbax, 5 µm | 4.81 ± 0.02 min | 100-750 ppm | Not specified | ekb.egresearchgate.net |
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for the analysis of lipoic acid, though it typically requires a derivatization step to increase the volatility and thermal stability of the compound. gerli.comresearchgate.net GC methods have been developed for analyzing lipoic acid in various biological samples. capes.gov.brnih.gov
A common procedure involves the hydrolysis of protein-bound lipoic acid, extraction, and subsequent derivatization. researchgate.net For instance, the isolated lipoic acid can be reacted with diazomethane (B1218177) to form its methyl ester, which is then suitable for GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification. researchgate.net The mass spectrum provides characteristic molecular and fragmentation ions that confirm the presence of the analyte. researchgate.net
Detection methods used in conjunction with GC for lipoic acid analysis include:
Flame Photometric Detection (FPD): This detector is selective for sulfur-containing compounds, making it well-suited for the analysis of lipoic acid. nih.gov
Mass Spectrometry (MS): GC-MS provides high selectivity and structural information, allowing for the definitive detection of lipoic acid even in complex matrices like whole bacterial cells. researchgate.net
These GC-based methodologies are sensitive and selective, enabling the detection and quantification of lipoic acid in diverse samples, from authentic standards to complex biological systems like Escherichia coli and Halobacterium halobium. researchgate.net
Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) has emerged as a rapid and efficient method for the analysis of lipoic acid. nih.govakjournals.com This technique separates components based on their electrophoretic mobility in an electrolyte-filled capillary under an applied electric field. CE offers the advantages of short analysis times, high separation efficiency, and low sample and reagent consumption.
CE methods have been developed for the quantitative determination of lipoic acid in dietary supplements. nih.govmdpi.com Although lipoic acid is a weak UV absorber, it can be detected with sufficient sensitivity using UV detection at low wavelengths, such as 208 nm or 200 nm. nih.govnih.gov A typical analysis can be completed in less than nine minutes. nih.govmdpi.com
A significant application of CE in lipoic acid analysis is the separation of its enantiomers, (R)-lipoic acid and (S)-lipoic acid. nih.govresearchgate.net Since the natural form is the (R)-enantiomer, while synthetic lipoic acid is a racemic mixture, it is important to determine the enantiomeric content. nih.gov This chiral separation is achieved by adding a chiral selector to the background electrolyte. Trimethyl-β-cyclodextrin is a commonly used chiral selector that enables the baseline resolution of the two enantiomers. nih.govresearchgate.net
Table 4: Capillary Electrophoresis Methods for Lipoic Acid Analysis
| Method Type | Key Parameters | Detection | LOD/LOQ | Reference |
|---|---|---|---|---|
| Quantitative Analysis | 50 mM phosphate buffer (pH 7.0) with 20% methanol | UV at 208 nm | 0.8 / 2.5 µg/ml | nih.govmdpi.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, versatile, and cost-effective chromatographic technique that has been applied to the analysis of lipoic acid (also referred to as thioctic acid). cerealsgrains.orgcerealsgrains.org The method involves spotting the sample on a thin layer of adsorbent material, such as silica (B1680970) gel, and developing the plate in a chamber with a suitable mobile phase.
For lipoic acid analysis in wheat flours and germs, a mobile phase system of ethyl ether:petroleum ether:acetic acid (60:40:2, v/v/v) on silica gel plates has been used. cerealsgrains.orgcerealsgrains.org After separation, visualization of the lipoic acid spot is necessary. This can be achieved by charring with an aggressive reagent like a saturated solution of potassium dichromate in sulfuric acid, followed by densitometric determination. cerealsgrains.orgcerealsgrains.org
To enhance sensitivity and selectivity, especially for quantification in pharmaceutical preparations, post-chromatographic derivatization can be performed directly on the TLC plate. researchgate.netakjournals.com A reliable method uses reversed-phase TLC (RPTLC) plates with a mobile phase of 2-propanol–methanol–acetone–water–acetic acid (6:4:2:8:0.2, v/v). akjournals.comresearchgate.netakjournals.com After development, the plates are immersed in a palladium(II) chloride reagent, which forms a yellow complex with lipoic acid. researchgate.netakjournals.com The resulting colored spots can be scanned with a densitometer at 375 nm for quantification. akjournals.comresearchgate.net This derivatization approach significantly improves sensitivity compared to direct UV detection at 215 nm or 332 nm. akjournals.com
Table 5: Thin-Layer Chromatography Methods for Lipoic Acid
| Plate Type | Mobile Phase | Derivatization/Detection | Application | Reference |
|---|---|---|---|---|
| Silica Gel | Ethyl ether:Petroleum ether:Acetic acid (60:40:2) | Charring with Potassium dichromate/Sulfuric acid; Densitometry | Wheat flours and germs | cerealsgrains.orgcerealsgrains.org |
Spectrophotometric and Potentiometric Methods
Spectrophotometric and potentiometric methods provide alternative analytical approaches for the determination of lipoic acid, often valued for their simplicity and accessibility. pbbmi.orgijert.org
Spectrophotometric Methods are typically based on reactions that produce a colored product, which can be quantified by measuring its light absorbance at a specific wavelength. Since lipoic acid itself has weak UV absorption, derivatization is key. researchgate.net
Reaction with Palladium(II) chloride (PdCl₂): This method has been validated for determining lipoic acid in plasma and leukocytes. pbbmi.orgresearchgate.net The reaction produces a colored complex, and the results have shown good correlation with HPLC methods. pbbmi.orgresearchgate.net
Reaction with MBTH and Ferric Chloride: Lipoic acid can be determined via oxidative coupling with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of an oxidizing agent like ferric chloride (FeCl₃). ijert.org This reaction forms a colored species with a maximum absorbance around 450 nm. ijert.org
Potentiometric Methods measure the difference in electrical potential between two electrodes. These methods have been applied to lipoic acid analysis in several ways:
Lipoate-Selective Sensor: A potentiometric sensor using a mercuric lipoate ion-pair as a membrane carrier was developed to determine lipoate ions in pharmaceutical preparations and urine, showing a wide concentration response range from 1 × 10⁻⁷ to 1 × 10⁻² mol/l. core.ac.uk
Measurement of Lipoic Acid Reduction: The reduction of lipoic acid by microorganisms can be monitored potentiometrically. This principle was used for the bacteriological analysis of water, where the time evolution of the redox potential in a culture containing lipoic acid indicated the presence of organisms like E. coli. asm.org
Antioxidant Capacity Assay: A novel potentiometric approach uses the stable radical 2,2′-diphenyl-1-picrylhydrazyl (DPPH•) as a signal-forming oxidant. The method measures the potential change as the antioxidant (lipoic acid) reacts with DPPH•, allowing for the determination of antioxidant capacity and showing a high correlation with spectrophotometric results. mdpi.com
Table 6: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Lipoic Acid / Thioctic Acid | LA / ALA |
| Dihydrolipoic Acid | DHLA |
| o-Phthalaldehyde | OPA |
| D-phenylalanine | |
| 4-Aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole | ABD-F |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | SBD-F |
| 1-Benzyl-2-chloropyridinium bromide | BCPB |
| 2-(4-aminophenyl)-6-methylbenzothiazole | APMB |
| Poly(vanillin) | |
| Cerium(IV) oxide | CeO₂ |
| Iron(III) oxide | Fe₂O₃ |
| Acetonitrile | |
| Acetic acid | |
| Diazomethane | |
| Trimethyl-β-cyclodextrin | |
| Ethyl ether | |
| Petroleum ether | |
| Potassium dichromate | |
| Sulfuric acid | |
| Palladium(II) chloride | PdCl₂ |
| 3-methyl-2-benzothiazolinone hydrazone | MBTH |
| Ferric chloride | FeCl₃ |
| 2,2′-diphenyl-1-picrylhydrazyl | DPPH• |
| Methanol | |
| 2-Propanol |
Method Validation Parameters in Lipoic Acid Quantification
The validation of analytical methods is crucial to ensure the reliability and accuracy of lipoic acid (LA) quantification. Key parameters, including sensitivity, linearity, precision, accuracy, and recovery rates, are meticulously evaluated to establish the method's performance characteristics. These parameters are fundamental for the consistent measurement of lipoic acid and its metabolites in various matrices, from pharmaceutical supplements to complex biological samples. farmaciajournal.comnih.govnih.gov
Sensitivity (LOD, LOQ)
Sensitivity in analytical chemistry is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. akjournals.commdpi.com These parameters are critical for determining the lower limits of analytical capability, especially when measuring trace amounts of lipoic acid in biological fluids. nih.govnih.gov
Different analytical techniques exhibit varying levels of sensitivity for lipoic acid detection. For instance, a High-Performance Liquid Chromatography (HPLC) method with UV detection for quantifying alpha-lipoic acid in a nutritional supplement reported an LOD of 0.05 µg/mL and an LOQ of 0.15 µg/mL. scirp.orgscirp.org Another study using a stability-indicating densitometric method found LOD and LOQ values of 18.022 ng/spot and 54.612 ng/spot, respectively. akjournals.com
Capillary electrophoresis (CE) with UV detection has also been employed, yielding an LOD of 0.8 µg/mL and an LOQ of 2.5 µg/mL for lipoic acid in dietary supplements. nih.gov More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer significantly higher sensitivity. A method developed for rat plasma demonstrated an LLOQ (lower limit of quantification) of 5.0 ng/mL. nih.gov For the enantiomeric determination of α-lipoic acid in human urine, an LC/MS/MS method achieved an LOD of 0.1 ng/mL and an LOQ of 0.5 ng/mL for each enantiomer. nih.gov
Table 1: Sensitivity Parameters for Lipoic Acid Quantification using Various Analytical Methods
| Analytical Method | Matrix | LOD | LOQ/LLOQ | Source |
|---|---|---|---|---|
| HPLC-UV | Nutritional Supplement | 0.05 µg/mL | 0.15 µg/mL | scirp.orgscirp.org |
| HPLC-UV | Pharmaceutical Formulations | 0.06 mg/mL | 0.18 mg/mL | farmaciajournal.com |
| Capillary Electrophoresis (CE)-UV | Dietary Supplement | 0.8 µg/mL | 2.5 µg/mL | nih.govcore.ac.uk |
| LC-MS/MS | Rat Plasma | - | 5.0 ng/mL | nih.gov |
| HPLC-ECD | Human Plasma | 200 pg/mL | 1 ng/mL | nih.gov |
| Capillary Zone Electrophoresis (CZE) | Human Urine | 1.2 µmol/L | - | nih.gov |
| LC/MS/MS (Enantiomeric) | Human Urine | 0.1 ng/mL | 0.5 ng/mL | nih.gov |
| HPTLC (Densitometric) | Bulk and Capsule | 18.022 ng/spot | 54.612 ng/spot | akjournals.com |
| HPLC | Human Plasma | 0.08 nmol/mL | 0.12 nmol/mL | mdpi.com |
| HPLC-UV | Dietary Supplement Tablets | 4.4 µg/mL | 16.8 µg/mL | tandfonline.com |
Linearity and Calibration
Linearity demonstrates the analytical method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by plotting the analytical response versus the analyte concentration, and its linearity is typically assessed by the correlation coefficient (r) or coefficient of determination (r²).
A variety of methods have demonstrated excellent linearity for lipoic acid quantification over different concentration ranges. For example, an HPLC-UV method for a nutritional supplement was linear from 1.56 to 50 µg/mL with a correlation coefficient (r) of 0.9997. scirp.orgscirp.org Similarly, an LC-MS/MS method for rat plasma showed linearity from 5 to 1000 ng/mL with an r² greater than 0.99. nih.gov A stability-indicating densitometric method was linear in the range of 80–400 ng/spot with a correlation coefficient of 0.998. akjournals.com
Table 2: Linearity and Calibration Data for Lipoic Acid Quantification
| Analytical Method | Linearity Range | Correlation Coefficient (r/r²) | Source |
|---|---|---|---|
| HPLC-UV | 1.56 - 50 µg/mL | r = 0.9997 | scirp.orgscirp.org |
| LC-MS/MS | 5 - 1000 ng/mL | r² > 0.99 | nih.gov |
| HPLC-ECD | 0.001 - 10 µg/mL | - | nih.gov |
| Capillary Zone Electrophoresis (CZE) | 2.5 - 80 µmol/L | R² = 0.9998 | nih.gov |
| LC/MS/MS (Enantiomeric) | 0.5 - 100 ng/mL | r > 0.9999 | nih.gov |
| HPLC-UV (Simultaneous with Docetaxel) | 2 - 30 µg/mL | r² = 0.9999 | oup.com |
| Kinetic Spectrophotometric | 1.0 × 10⁻⁶ to 6.0 × 10⁻⁵ mol/dm³ | r = 0.9992 | niscpr.res.in |
| HPTLC (Densitometric) | 80 - 400 ng/spot | r = 0.998 | akjournals.com |
| HPLC | 0.12 - 5.0 nmol/mL | - | mdpi.com |
| HPLC-UV | 10 - 500 µg/mL | r = 0.9999 | tandfonline.com |
Precision and Accuracy
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD%). Accuracy is the closeness of the test results obtained by the method to the true value and is often expressed as the percentage of recovery. nih.gov
For lipoic acid quantification, methods are validated for both intra-day (repeatability) and inter-day (intermediate precision) precision. An LC-MS/MS method for lipoic acid in rat plasma reported inter- and intra-day precision with RSD values in the range of 2.18-5.99% and 0.93-13.77%, respectively. nih.gov The accuracy for the same method was between 87.40% and 114.40% of the nominal values. nih.gov An enantiomeric LC/MS/MS method in human urine showed intra-day and inter-day precision as ≤ 6.94% and ≤ 7.05% RSD, respectively, with accuracy ranging from 93.7% to 103.1%. nih.gov
Table 3: Precision and Accuracy Data for Lipoic Acid Quantification
| Analytical Method | Precision (%RSD) | Accuracy (%) | Source |
|---|---|---|---|
| HPLC-UV | CV calculated for 1.56, 12.5, 50 μg/mL | - | scirp.orgscirp.org |
| HPLC (Simultaneous with Glibenclamide) | < 2% | < 5% deviation | farmaciajournal.com |
| LC-MS/MS | Intra-day: 0.93-13.77%; Inter-day: 2.18-5.99% | 87.40 - 114.40 | nih.gov |
| HPLC-ECD | Intra- & Inter-day CV: 0.28 - 4.97% | - | nih.gov |
| LC/MS/MS (Enantiomeric) | Intra-day: ≤ 6.94%; Inter-day: ≤ 7.05% | 93.7 - 103.1 | nih.gov |
| HPLC-UV (Simultaneous with Docetaxel) | Intra-day: 0.77-1.58%; Inter-day: 1.03-3.45% | 96.89 - 102.68 | oup.com |
| HPTLC (Densitometric) | - | Mean % recovery: 99.93% | akjournals.com |
Recovery Rates
Recovery is a measure of the efficiency of an analytical method, particularly the extraction step, in recovering the analyte from the sample matrix. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the analyte at the same concentration.
High and consistent recovery rates are essential for accurate quantification. A capillary electrophoretic method for lipoic acid in tablets reported a recovery of 98.3%. nih.govcore.ac.uk An LC-MS/MS method for rat plasma showed an absolute recovery of over 70%. nih.gov High-performance affinity chromatography methods have reported varying recovery rates depending on the sample preparation; for instance, the recovery of free lipoic acid was 69.8%, while the total lipoic acid after hydrolysis was 16.5%. researchgate.net A study using HPLC-ECD for human plasma demonstrated excellent absolute recoveries of 98.43%, 95.65%, and 101.45% at concentrations of 0.5, 1, and 5 µg/ml, respectively, using liquid-liquid extraction. nih.gov
Table 4: Recovery Rates for Lipoic Acid from Various Matrices
| Analytical Method | Matrix | Recovery Rate (%) | Source |
|---|---|---|---|
| Capillary Electrophoresis (CE) | Tablets | 98.3 | nih.govcore.ac.uk |
| LC-MS/MS | Rat Plasma | >70 | nih.gov |
| High-Performance Affinity Chromatography | - | Free LA: 69.8; Total LA: 16.5 | researchgate.net |
| HPLC-ECD (Liquid-Liquid Extraction) | Human Plasma | 95.65 - 101.45 | nih.gov |
| HPLC-ECD (Solid-Phase Extraction) | Human Plasma | 97.36 - 102.73 | nih.gov |
Applications in Basic Research Studies for Physiological and Pathophysiological Understanding
The accurate quantification of lipoic acid and its metabolites is fundamental to understanding its diverse physiological roles and its implications in various pathophysiological conditions. researchgate.nettandfonline.com As an essential cofactor in mitochondrial multienzyme complexes, lipoic acid is central to energy metabolism. oregonstate.edueurekaselect.com Validated analytical methods enable researchers to investigate its function in cellular processes, such as enhancing glucose uptake and modulating signaling pathways. oregonstate.edu
In physiological research, these methodologies are applied to study how the body synthesizes and utilizes lipoic acid. For example, studies have used these techniques to show that R-lipoic acid is more readily absorbed than the S-enantiomer and to track its rapid metabolism and elimination. oregonstate.edu Furthermore, the ability to accurately measure lipoic acid has been crucial in studies demonstrating its role in up-regulating the synthesis of glutathione (B108866), a major endogenous antioxidant. oregonstate.edu
In the context of pathophysiology, the determination of lipoic acid levels is critical for exploring its therapeutic potential. Research into diabetes and its complications, such as peripheral neuropathy, heavily relies on the precise measurement of lipoic acid in plasma and tissues to correlate its presence with clinical outcomes. oregonstate.edumdpi.com Studies have shown that intravenous or oral administration of lipoic acid can reduce symptoms of diabetic neuropathy. oregonstate.edu Similarly, in neurodegenerative diseases like Alzheimer's, analytical methods are employed to assess whether supplementation can impact disease progression. oregonstate.edumdpi.com The quantification of lipoic acid is also vital in studies investigating its effects on cardiovascular disorders by measuring improvements in endothelial function and in cancer research to explore its pro-apoptotic effects on tumor cells. mdpi.com These advanced analytical methods provide the necessary tools to elucidate the mechanisms of action and therapeutic applications of lipoic acid in a wide range of diseases characterized by oxidative stress and mitochondrial dysfunction. eurekaselect.comnih.gov
Interactions and Crosstalk of Lipoic Acid with Cellular Systems
Modulation of Cellular Energy Metabolism Pathways (beyond coenzyme function)
While protein-bound lipoic acid is essential as a cofactor for mitochondrial enzymes involved in energy production, free (unbound) lipoic acid can modulate cellular energy metabolism through additional mechanisms. oregonstate.edunih.gov Lipoic acid has been observed to influence glucose uptake and utilization. Studies have shown that lipoic acid can activate the insulin (B600854) signaling cascade in cultured cells, leading to increased translocation of glucose transporter 4 (GLUT4) to the cell membrane and enhanced glucose uptake in adipose and muscle cells. oregonstate.edu A computational study suggested that lipoic acid might interact with the intracellular tyrosine kinase domain of the insulin receptor, stabilizing its active conformation. oregonstate.edu Furthermore, lipoic acid may improve insulin sensitivity, as demonstrated in clinical trials where intravenous or oral administration improved insulin-stimulated glucose disposal in individuals with type 2 diabetes. oregonstate.edu The ability of lipoic acid to enhance glucose uptake appears to involve affecting components of the insulin signaling pathway. nih.gov
Lipoic acid's influence extends to key energy sensors like AMP-activated protein kinase (AMPK). Although the precise mechanism is not fully elucidated, lipoic acid is known to activate AMPK, which plays a critical role in cellular energy homeostasis. plos.orgnih.gov Activation of AMPK can stimulate glucose uptake and mitochondrial biogenesis. plos.orgnih.gov This activation by lipoic acid may contribute to its beneficial effects on glucose metabolism and insulin sensitivity. nih.gov
Influence on Mitochondrial Bioenergetics
Mitochondria are central to cellular energy production, and lipoic acid significantly impacts their bioenergetics. As a cofactor for mitochondrial α-ketoacid dehydrogenases, including pyruvate (B1213749) dehydrogenase (PDH), α-ketoglutarate dehydrogenase (KGDH), and branched-chain α-ketoacid dehydrogenase (BCKDH), lipoic acid is crucial for several mitochondrial metabolic pathways that generate ATP. mdpi.comnih.govnih.govnih.gov The pyruvate dehydrogenase complex, for instance, bridges anaerobic and aerobic metabolism by controlling the entry of carbohydrates into the tricarboxylic acid (TCA) cycle as acetyl-CoA. nih.gov
Beyond its coenzyme function, lipoic acid can influence mitochondrial function and integrity. It is considered a potent mitochondrial antioxidant, helping to protect against oxidative stress within these organelles. plos.orgnih.gov Lipoic acid and its reduced form, DHLA, can scavenge reactive oxygen species (ROS) and regenerate other antioxidants like glutathione (B108866), vitamins C and E, within the mitochondria, thereby maintaining cellular redox balance. mdpi.comnih.govmdpi.com
Research indicates that lipoic acid can improve mitochondrial performance and stimulate mitochondrial biogenesis. plos.orgnih.gov Studies have shown that lipoic acid treatment can restore mitochondrial membrane potential and protect against mitochondrial fragmentation induced by fatty acid overload in cellular models of liver steatosis. researchgate.net Furthermore, lipoic acid was found to increase the expression of mitochondrial fusion genes while decreasing mitochondrial fission genes, contributing to the restoration of cellular bioenergetics. researchgate.net The activation of AMPK by lipoic acid is also implicated in inducing mitochondrial biogenesis through the activation of PGC-1α. plos.orgjst.go.jp
Regulation of Gene Expression (Transcription Factors)
Lipoic acid modulates the activity and expression of various transcription factors, thereby influencing gene expression related to metabolism, stress responses, and inflammation. oregonstate.edunih.gov The ability of lipoic acid to affect the cell's redox status through thiol/disulfide exchange reactions appears critical for modulating proteins involved in cell signaling and transcription factors. nih.govsci-hub.se
One key transcription factor influenced by lipoic acid is nuclear factor-kappa B (NFκB), a redox-sensitive factor involved in inflammatory responses. mdpi.commdpi.com Lipoic acid has been shown to inhibit the activation of NFκB, preventing the transcription of pro-inflammatory genes. mdpi.commdpi.com This inhibition may occur through modulating upstream kinases like MAPK or by regenerating vitamin E, which can inhibit protein kinase C, an enzyme involved in NFκB activation. nih.gov
Lipoic acid also affects the nuclear factor E2-related factor 2 (Nrf2)-dependent pathway, which regulates the expression of antioxidant enzymes. oregonstate.edubsmiab.org Lipoic acid can upregulate the expression of γ-glutamylcysteine ligase (γ-GCL), the rate-limiting enzyme in glutathione synthesis, and other antioxidant enzymes via the activation of Nrf2. oregonstate.edu
Furthermore, lipoic acid has been shown to influence transcription factors involved in lipid and glucose metabolism, such as PPARs (Peroxisome Proliferator-Activated Receptors) and SREBP (Sterol Regulatory Element-Binding Protein), and ChREBP (Carbohydrate Response Element-Binding Protein). bsmiab.orgimrpress.com Studies have indicated that lipoic acid may activate PPAR-alpha and PPAR-gamma, which regulate fatty acid metabolism and insulin sensitivity. imrpress.com However, the effects on PPARs can vary depending on dosage and cell type. imrpress.com In a model of hepatic steatosis, lipoic acid supplementation influenced the expression of genes regulated by SREBP and ChREBP, as well as PPARα. bsmiab.org Lipoic acid has also been reported to increase the mRNA expression of Nr1i3 (CAR), a transcription factor involved in drug metabolism. cambridge.org
Here is a table summarizing some of the transcription factors influenced by Lipoic Acid:
| Transcription Factor | Role | Influence of Lipoic Acid | Source |
| NFκB | Regulates genes involved in inflammation and stress responses. | Inhibits activation, preventing transcription of pro-inflammatory genes. | mdpi.commdpi.com |
| Nrf2 | Regulates expression of antioxidant enzymes. | Activates the Nrf2-dependent pathway, upregulating antioxidant enzymes like γ-GCL. | oregonstate.edubsmiab.org |
| PPARα | Involved in fatty acid oxidation and energy management. | May activate, influencing fatty acid metabolism gene expression. Effects can vary. | bsmiab.orgimrpress.com |
| PPARγ | Regulates adipogenesis and insulin sensitivity. | May activate, influencing insulin sensitivity. Effects can vary. | imrpress.com |
| SREBP | Involved in the regulation of lipogenesis. | Influences the expression of genes regulated by SREBP. | bsmiab.org |
| ChREBP | Involved in the regulation of lipogenesis in response to carbohydrates. | Influences the expression of genes regulated by ChREBP. | bsmiab.org |
| Nr1i3 (CAR) | Activates genes involved in drug metabolism. | Increases mRNA expression. | cambridge.org |
Interplay with Other Metabolic Cycles (e.g., Lipid Metabolism, Amino Acid Catabolism)
Lipoic acid's influence extends beyond glucose metabolism to interact with lipid and amino acid metabolic cycles. As a cofactor, it is directly involved in the oxidative decarboxylation of α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, as well as glycine (B1666218). oregonstate.edusci-hub.senih.gov The branched-chain keto-acid dehydrogenase complex (BCKDC), which utilizes lipoic acid, is an early step in BCAA catabolism in mitochondria. nih.gov
Lipoic acid also modulates lipid metabolism. Studies have shown that lipoic acid can influence the expression of genes involved in lipogenesis and fatty acid oxidation. bsmiab.orgimrpress.com In models of hepatic steatosis, lipoic acid treatment reduced lipogenesis and influenced the expression of genes like Scd, Ppara, and Mlxipl (ChREBP). bsmiab.org The potential activation of PPARα and PPARδ by lipoic acid can enhance fatty acid oxidation, potentially leading to improved lipid profiles and reduced lipid accumulation. imrpress.com
There is a recognized interplay between lipid and amino acid metabolism, particularly BCAAs, in conditions like insulin resistance. nih.govresearchgate.net Elevated levels of BCAAs are associated with insulin resistance and metabolic disease, potentially linked to impaired catabolism. nih.govresearchgate.net While the precise mechanisms are complex, lipoic acid's role as a cofactor in BCAA catabolism and its influence on lipid metabolism pathways highlight its potential to impact this metabolic crosstalk. nih.gov
Role in Sulfur Metabolism and Signaling Molecules (e.g., H2S)
Lipoic acid, being a sulfur-containing compound, is inherently linked to sulfur metabolism and has been explored for its potential role in generating signaling molecules like hydrogen sulfide (B99878) (H2S). mdpi.comcore.ac.ukresearchgate.net H2S is a gaseous signaling molecule with diverse physiological roles, including anti-inflammatory effects. mdpi.comcore.ac.uk
Studies suggest that some therapeutic effects of lipoic acid may be attributed to its ability to release H2S, potentially via sulfane sulfur metabolism. mdpi.comcore.ac.uk While lipoic acid itself may not be a direct donor of H2S in tissues, its reduced form, dihydrolipoic acid (DHLA), might act as a reducing agent that facilitates the release of H2S from sulfane sulfur-containing compounds. core.ac.uk Research has shown that lipoic acid administration can lead to an increase in sulfane sulfur levels in certain tissues. researchgate.netsemanticscholar.org Sulfane sulfur compounds are reactive sulfur species that can modify proteins and are also considered a form of H2S storage. core.ac.uksemanticscholar.org
The interaction between lipoic acid and sulfur metabolism, particularly the potential generation of H2S, provides a novel perspective on its biological activities and therapeutic potential, especially in conditions involving inflammation and oxidative stress. mdpi.comcore.ac.uk
Future Directions and Unexplored Research Avenues in Lipoic Acid Biology
Deeper Elucidation of Novel Lipoate Assembly Pathways
The biosynthesis of lipoic acid is a complex process, often described as an assembly process where lipoyl moieties are constructed directly on the enzyme subunits requiring them. This occurs via atypical pathways compared to the synthesis and subsequent attachment seen with other cofactors like biotin. nih.govpnas.org While the lipoate assembly pathways in model organisms like Escherichia coli and Bacillus subtilis are relatively well-understood, recent research has extended these findings to archaea and diverse eukaryotes, including humans. researchgate.net
Studies have revealed novel pathways for inserting the key sulfur atoms of lipoate and several new pathways for lipoate salvage. researchgate.net For instance, a novel lipoate assembly pathway in bacteria has been identified, based on a sLpl(AB) lipoate:protein ligase and two radical SAM proteins, LipS1 and LipS2, which collectively function as lipoyl synthase to insert two sulfur atoms. researchgate.net In Bacillus subtilis, lipoyl moieties are assembled only on the H protein of the glycine (B1666218) cleavage system, with transfer to other lipoate-dependent enzymes occurring subsequently. pnas.org The human pathway of lipoyl moiety assembly on cognate proteins has been validated through direct enzyme assays. frontiersin.org
Despite these advances, a deeper understanding of these novel pathways is needed. The precise mechanisms by which these new pathways operate, the specific enzymes involved in different organisms, and the regulation of these processes warrant further investigation. For example, while it is known that octanoic acid is involved in lipoic acid biosynthesis, more research is needed to confirm if lipoic acid biosynthesis is stimulated by octanoic acid treatment. researchgate.net Furthermore, the evolutionary aspects of lipoate assembly in various domains of life present an intriguing area for future research. researchgate.net
Comprehensive Understanding of Lipoic Acid Transport and Cellular Distribution
The transport and cellular distribution of lipoic acid are critical determinants of its bioavailability and biological activity. While some transport systems have been implicated, a comprehensive understanding of how lipoic acid enters and is distributed within different cell types and tissues remains elusive.
Cellular transport of lipoic acid is thought to involve several systems, including potentially a medium-chain fatty acid transporter, a Na+-dependent vitamin transport system, and a H+-linked monocarboxylate transporter for intestinal uptake. nih.gov Studies on the uptake of lipoic acid conjugated to nanoparticles, such as chitosan (B1678972) nanoparticles, have demonstrated cellular internalization, which can be influenced by factors like surface charge. mdpi.comtandfonline.com For instance, positively charged chitosan-lipoic acid nanoparticles showed increased cellular uptake in different cell lines. mdpi.com
However, significantly more research is necessary to understand the physiological uptake, accumulation, and metabolism of lipoic acid and its metabolites in vivo. nih.gov Following uptake into tissues, lipoic acid undergoes extensive catabolism. nih.gov Further research should aim to measure not only lipoic acid but also its metabolites and its reduced form, dihydrolipoic acid (DHLA), in various tissues, particularly in light of observed clinical benefits in areas like brain health, where detectable levels of LA in the brain after oral administration have been inconsistent. nih.gov Comparing different methods of administration is also crucial to determine their impact on tissue distribution. nih.gov
The role of specific transporters, their regulation, and how they differ across various cell types and physiological conditions are key areas for future investigation. Understanding how factors like the presence of food or the chemical form of lipoic acid (e.g., free acid versus sodium salt) influence absorption and distribution is also important. nih.gov
Advanced Modeling of Lipoic Acid's Redox Dynamics in vivo
Lipoic acid and its reduced form, dihydrolipoic acid, constitute a potent redox couple, and their interplay is central to many of lipoic acid's biological functions, including its antioxidant properties and involvement in redox signaling. nih.govnih.gov While in vitro studies have shed light on its redox activities, advanced modeling is needed to accurately represent and predict lipoic acid's redox dynamics within the complex in vivo environment.
Computational models are increasingly being used to assess redox status and oxidative stress. nih.gov These models can provide functional information, such as protein-protein interactions and the impact of changes in molecular species on the system's redox state. nih.gov Applying and developing more sophisticated computational models specifically for lipoic acid's redox cycle in vivo could offer valuable insights into its mechanisms of action.
Such models could help in understanding how lipoic acid interacts with other antioxidant systems, how its redox state is maintained or altered in different cellular compartments, and how these dynamics influence downstream signaling pathways and cellular functions. nih.govresearchgate.net Given that the efficacy of non-protein-bound lipoic acid as a physiological antioxidant has been questioned due to its limited and transient accumulation in tissues, modeling could help determine if its primary role is indeed as an effector of stress response pathways that enhance endogenous antioxidant capacity rather than solely a direct radical scavenger. researchgate.net Advanced modeling could integrate data on lipoic acid uptake, metabolism, and interaction with key redox-sensitive proteins to provide a more holistic picture of its in vivo redox biology.
Integrative Omics Approaches to Lipoic Acid Metabolism
Metabolism is a highly interconnected network, and understanding the full impact of lipoic acid requires moving beyond studying individual pathways to adopting integrative omics approaches. Techniques like metabolomics, proteomics, and transcriptomics can provide a global view of how lipoic acid influences and is influenced by the broader cellular metabolic landscape.
Integrative multi-omics studies have already proven valuable in understanding complex biological processes and identifying deregulated pathways in various conditions. nih.govnih.gov Applying these approaches to lipoic acid research can reveal novel connections and regulatory mechanisms. For example, multi-omics analysis has shown associations between lipoic acid metabolism and other pathways like histidine metabolism in the context of insulin (B600854) sensitivity. bmj.com
Future research could utilize integrative omics to comprehensively map the metabolic pathways connected to lipoic acid synthesis, salvage, and degradation. Proteomics can identify novel lipoylated proteins beyond the known enzyme complexes, potentially revealing new functions for lipoic acid. princeton.edu Metabolomics can capture the downstream effects of altered lipoic acid status on various metabolite pools. nih.govfrontiersin.org Transcriptomics can identify changes in gene expression related to lipoic acid metabolism and its downstream targets. researchgate.net
Combining these omics layers with bioinformatics and systems biology approaches will be crucial for building comprehensive models of lipoic acid metabolism and its impact on cellular physiology. uni-muenchen.de This integrative approach holds the potential to uncover previously unknown roles of lipoic acid and identify novel therapeutic targets related to its metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
